An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobutane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobutane, a bifunctional organohalide, serves as a versatile building block in organic synthesis, particularly in the construction of cyclic compounds and as a four-carbon linker. Its two reactive carbon-bromine bonds allow for a variety of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,4-dibromobutane, with a focus on quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms.
Chemical and Physical Properties
1,4-Dibromobutane is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its relatively low polarity and is immiscible with water but soluble in many common organic solvents such as ethanol (B145695), ether, and chloroform.[2][3][4]
Table 1: Physical and Chemical Properties of 1,4-Dibromobutane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Br₂ | [5] |
| Molecular Weight | 215.91 g/mol | [5] |
| CAS Number | 110-52-1 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.808 g/mL at 25 °C | |
| Melting Point | -20 °C | |
| Boiling Point | 197 °C at 760 mmHg; 63-65 °C at 6 mmHg | |
| Refractive Index (n²⁰/D) | 1.519 | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [3][4] |
| Flash Point | >110 °C |
Table 2: Spectroscopic Data of 1,4-Dibromobutane
| Spectrum | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~1.9-2.1 (m, 4H, -CH₂CH₂-), δ ~3.4 (t, 4H, -CH₂Br) | [6] |
| ¹³C NMR (CDCl₃) | δ ~30 (CH₂CH₂), δ ~33 (CH₂Br) | [6] |
| IR (Neat) | ν (cm⁻¹) ~2940 (C-H stretch), ~1250 (C-Br stretch) | [1] |
| Mass Spectrum (EI) | m/z 135, 137 ([M-Br]⁺), 55 ([C₄H₇]⁺) | [1] |
Reactivity and Key Reactions
The reactivity of 1,4-dibromobutane is dominated by the two primary carbon-bromine bonds, which are susceptible to nucleophilic attack. This allows for a range of synthetic transformations, most notably intramolecular cyclizations to form five-membered rings.[2]
Nucleophilic Substitution Reactions
1,4-Dibromobutane readily undergoes SN2 reactions with a variety of nucleophiles. The primary nature of the alkyl halide favors this mechanism.[2]
1. Intramolecular Williamson Ether Synthesis: Synthesis of Tetrahydrofuran (B95107)
The reaction of 1,4-dibromobutane with a hydroxide (B78521) source can lead to the formation of 4-bromo-1-butanol, which upon deprotonation undergoes an intramolecular SN2 reaction to yield tetrahydrofuran.[7] This is a classic example of an intramolecular Williamson ether synthesis.[8][9][10][11][12]
2. Synthesis of Pyrrolidine (B122466)
The reaction of 1,4-dibromobutane with ammonia (B1221849) results in the formation of pyrrolidine, a five-membered nitrogen-containing heterocycle. The reaction proceeds through a double nucleophilic substitution.[13][14][15] An excess of ammonia is typically used to minimize the formation of side products.[13]
3. Synthesis of Tetrahydrothiophene (B86538)
Tetrahydrothiophene, also known as thiolane, can be synthesized by reacting 1,4-dibromobutane with a sulfide (B99878) source, such as sodium sulfide.[16][17] This reaction is analogous to the synthesis of pyrrolidine and proceeds via a double nucleophilic substitution.
4. Synthesis of 1,4-Dicyanobutane (Adiponitrile)
The reaction of 1,4-dibromobutane with sodium cyanide provides 1,4-dicyanobutane, also known as adiponitrile. This reaction extends the carbon chain by two carbons and introduces two nitrile functionalities, which are versatile synthetic intermediates.[18]
Experimental Protocols
The following are generalized experimental protocols for the key reactions of 1,4-dibromobutane. These should be adapted and optimized based on specific laboratory conditions and desired scale.
Experimental Workflow: General Cyclization Reaction
Protocol 1: Synthesis of Tetrahydrofuran
This protocol is adapted from procedures for intramolecular Williamson ether synthesis.[7][19]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dibromobutane (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.
Protocol 2: Synthesis of Pyrrolidine
This protocol is based on the reaction of halogenoalkanes with ammonia.[13][20]
-
Reaction Setup: Place a concentrated solution of ammonia in ethanol in a sealed tube or a high-pressure reactor.
-
Addition of Reactant: Add 1,4-dibromobutane (1 equivalent) to the ammonia solution. A large excess of ammonia is crucial to favor the formation of the primary amine and subsequent cyclization.
-
Reaction: Seal the vessel and heat the mixture to approximately 100-120 °C for 12-24 hours. The pressure inside the vessel will increase.
-
Work-up: After cooling, carefully vent the reactor. Transfer the contents to a round-bottom flask and remove the excess ammonia and ethanol by distillation.
-
Purification: Add a strong base (e.g., NaOH) to the residue to liberate the free amine. The pyrrolidine can then be isolated by steam distillation or extraction with an organic solvent, followed by fractional distillation.
Protocol 3: Synthesis of Tetrahydrothiophene
This protocol is adapted from the synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[16][17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium sulfide nonahydrate (1.1 equivalents) in water.
-
Addition of Reactant: Add a solution of 1,4-dibromobutane (1 equivalent) in ethanol to the stirred sulfide solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the crude product under reduced pressure to obtain pure tetrahydrothiophene.
Conclusion
1,4-Dibromobutane is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions, particularly intramolecular cyclizations, makes it an essential precursor for the synthesis of important five-membered heterocyclic compounds like tetrahydrofuran, pyrrolidine, and tetrahydrothiophene. The experimental protocols and mechanistic insights provided in this guide are intended to assist researchers and drug development professionals in the effective utilization of this important chemical intermediate. As with all chemical reactions, appropriate safety precautions should be taken when handling 1,4-dibromobutane and the other reagents mentioned.
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